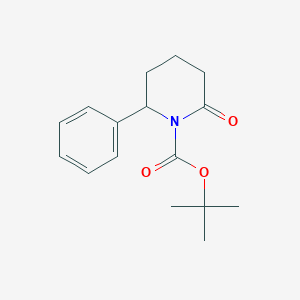
2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester is a complex organic compound with significant interest in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as esters, acids, and acetoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester typically involves multiple steps:
Esterification: The initial step often involves the esterification of 2-butenoic acid with an alcohol derivative of 2-methyl-1-oxo-2-butenyl. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Acetylation: The intermediate product is then subjected to acetylation using acetic anhydride in the presence of a base like pyridine to introduce the acetoxy group.
Cyclization: The final step involves a cyclization reaction to form the pyrrolizin ring. This step may require specific conditions such as elevated temperatures and the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and acetoxy groups, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester and acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters and acetates
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical reactions.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its anti-inflammatory, analgesic, or anticancer activities due to its unique structural features.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 2-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-, (3-(acetyloxy)-2,3-dihydro-1-((2-methyl-1-oxo-2-butenyl)oxy)-1H-pyrrolizin-7-yl)methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid derivatives: Compounds with similar butenoic acid backbones but different substituents.
Pyrrolizin derivatives: Compounds with similar pyrrolizin rings but different functional groups.
Uniqueness
What sets this compound apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it more versatile and potentially more effective in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
71075-44-0 |
|---|---|
Molekularformel |
C25H31NO8 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
[5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate |
InChI |
InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9+ |
InChI-Schlüssel |
DYLUSUNCJYDAKT-LLCSTJSRSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C |
Kanonische SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)



![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)

![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)



